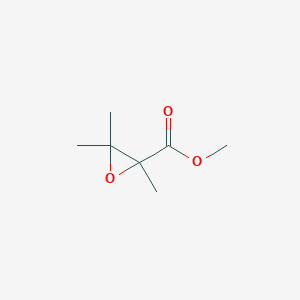
Methyl 2,3,3-trimethyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3,3-trimethyloxirane-2-carboxylate, also known as Methyl t-butyl glycidyl ether, is a chemical compound that belongs to the class of epoxides. It is widely used in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether involves the formation of a covalent bond with the target molecule. This covalent bond results in the inhibition of the target molecule's activity, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cytochrome P450, which is involved in the metabolism of various drugs. It has also been found to have toxic effects on various cell types, including liver cells and lung cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether in lab experiments is its unique chemical properties, which make it an excellent starting material for the synthesis of various organic compounds. However, one of the main limitations of using Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether is its toxic effects on various cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are various future directions for the use of Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether in scientific research. One possible future direction is the development of new synthetic methods for the production of Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether. Another possible future direction is the investigation of its potential use as a reagent in the preparation of various pharmaceuticals. Additionally, further research is needed to investigate the potential toxic effects of Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether on various cell types and to develop new methods for minimizing these effects.
Synthesemethoden
The synthesis of Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether is a multi-step process that involves the reaction of t-butyl alcohol with epichlorohydrin in the presence of a catalyst to form t-butyl glycidyl ether. This intermediate product is then reacted with methanol in the presence of a strong acid catalyst to produce Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether has a wide range of scientific research applications, including in the field of organic synthesis, as a solvent, and as a reagent. It is commonly used as a starting material for the synthesis of various organic compounds due to its unique chemical properties. It is also used as a solvent in various chemical reactions and as a reagent in the preparation of various pharmaceuticals.
Eigenschaften
CAS-Nummer |
169611-32-9 |
|---|---|
Produktname |
Methyl 2,3,3-trimethyloxirane-2-carboxylate |
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
methyl 2,3,3-trimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-6(2)7(3,10-6)5(8)9-4/h1-4H3 |
InChI-Schlüssel |
UKCJTRWZTQTKDO-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)(C)C(=O)OC)C |
Kanonische SMILES |
CC1(C(O1)(C)C(=O)OC)C |
Synonyme |
Oxiranecarboxylicacid,trimethyl-,methylester,(+)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



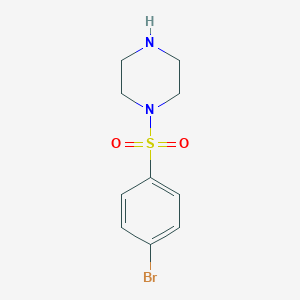
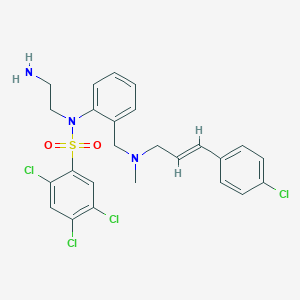
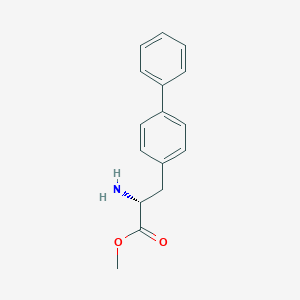
![2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile](/img/structure/B60937.png)
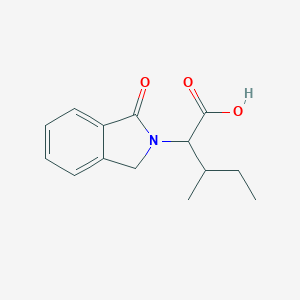
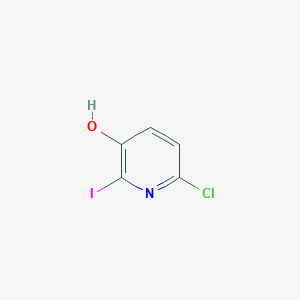
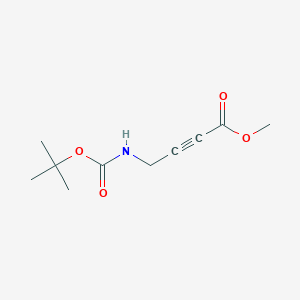
![N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine](/img/structure/B60953.png)
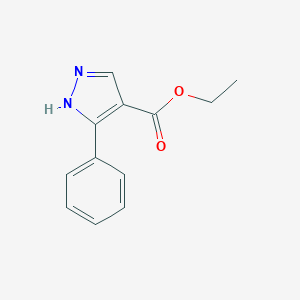

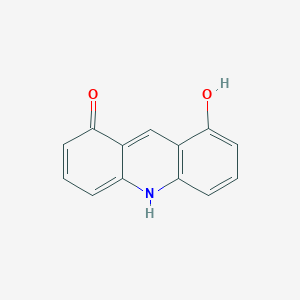
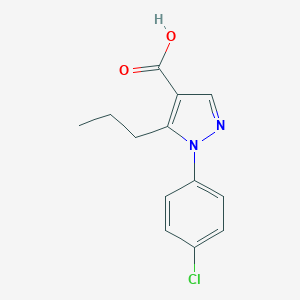
![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)
![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)